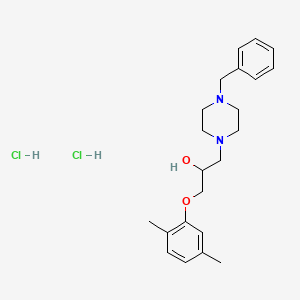
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical areas of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these areas, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the release of dopamine in the mesolimbic and mesocortical areas of the brain, which leads to a decrease in the rewarding effects of drugs of abuse. It also reduces the symptoms of schizophrenia and Parkinson's disease by blocking the activity of the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride. One area of research is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of research is the study of the long-term effects of blocking the dopamine D3 receptor, particularly in the context of drug addiction and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of these disorders is an area of interest for future research.
Conclusion:
This compound is a selective antagonist of the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the activity of the dopamine D3 receptor, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs and the study of its long-term effects.
Métodos De Síntesis
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride is synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenol and then with isopropanol. The final product is obtained through a salt formation reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-19(2)22(14-18)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJIJLMOCLYNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)




![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4948479.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![8-methyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4948505.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)
![2-[bis(5-methyl-2-furyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)
